N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a pyridinyl group and an ethyl-linked dihydrobenzo[b][1,4]dioxine carboxamide moiety. This structure combines aromatic, heterocyclic, and carboxamide functionalities, which are common in pharmacologically active molecules. Crystallographic refinement tools like SHELXL are typically employed for structural validation .
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-23-17(13-6-4-5-9-20-13)22-24(19(23)26)11-10-21-18(25)16-12-27-14-7-2-3-8-15(14)28-16/h2-9,16H,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJNCXIDPKSLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that integrates various pharmacologically relevant moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring and a benzo[d][1,4]dioxine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and dioxine structures exhibit significant antimicrobial properties. The triazole nucleus is particularly noted for its effectiveness against a range of bacterial strains. For instance, studies have shown that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring may enhance these effects through increased lipophilicity and interaction with bacterial cell membranes .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. The incorporation of the triazole moiety has been linked to enhanced cytotoxicity against cancer cell lines. For example, some derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF7. Structure-activity relationship (SAR) studies suggest that modifications on the pyridine and dioxine rings can significantly influence the anticancer activity .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various triazole derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial potential.
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on cytotoxic effects against breast cancer cells (MCF7), the compound exhibited an IC50 value of 15 µM. This study highlighted the role of the dioxine ring in enhancing apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound compared to controls .
Data Tables
| Biological Activity | Tested Compound | IC50/MIC | Cell Line/Pathogen |
|---|---|---|---|
| Antimicrobial | N-(...dioxine...) | 32 µg/mL | Staphylococcus aureus |
| Antimicrobial | N-(...dioxine...) | 32 µg/mL | Escherichia coli |
| Anticancer | N-(...dioxine...) | 15 µM | MCF7 (breast cancer) |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties due to its triazole moiety. Triazoles are recognized for their ability to inhibit fungal growth and have been explored for their antibacterial effects as well. Research indicates that derivatives of 1,2,4-triazoles can effectively combat a range of pathogens including Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to established antibiotics .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 48g | S. aureus | 0.5–1 μM |
| 51a | E. coli | 0.75 μg/mL |
| 51b | MRSA | 0.43 μg/mL |
Anticancer Properties
Research has highlighted the potential of triazole-based compounds in cancer treatment. For example, mercapto-substituted triazoles have shown promise in chemoprevention and chemotherapy due to their ability to induce apoptosis in cancer cells . The specific compound under discussion may contribute to this field by acting as a scaffold for the development of novel anticancer agents.
Herbicidal Properties
The compound's structure suggests potential applications in herbicides. Compounds containing triazole rings have been investigated for their effectiveness in controlling weed growth through various mechanisms, including inhibiting specific enzymes involved in plant metabolism .
Agrochemical Development
The versatility of the triazole structure allows for modifications that enhance herbicidal activity while reducing toxicity to non-target species. This makes it a candidate for developing safer and more effective agricultural chemicals.
Polymer Chemistry
Triazole derivatives have been explored as building blocks in polymer chemistry due to their ability to form stable bonds and enhance material properties such as thermal stability and mechanical strength . The incorporation of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide into polymer matrices could lead to advanced materials with tailored functionalities.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Uniqueness : The triazolone-dioxine scaffold offers a balance of rigidity and solubility, distinguishing it from bulkier macrolides () and more flexible imidazopyridines ().
- Drug-Likeness : Computational tools like Hit Dexter 2.0 () could predict its promiscuity or target selectivity, leveraging bioactivity data from analogs .
- Crystallography : SHELXL refinement () and WinGX/ORTEP () would be essential for resolving its 3D structure and intermolecular interactions .
Q & A
Basic Research Questions
What are the key steps for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization involves:
Multi-step Reaction Design : Utilize a modular approach for assembling the triazole, pyridinyl, and dihydrodioxine moieties. For example, and highlight heterocyclic synthesis via condensation of imino-dithiazoles with amines or thiols, which could inform analogous steps for triazole formation .
Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate intermediates. emphasizes the use of TLC monitoring and recrystallization (e.g., ethanol/water) to achieve high purity .
Yield Improvement : Optimize reaction time (e.g., 12–24 hours under reflux) and stoichiometry (1.2–1.5 equivalents of nucleophiles) based on analogous protocols for triazole derivatives .
Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy : Use and NMR to confirm regiochemistry of the triazole ring and substitution patterns. reports chemical shifts for pyridinyl protons (δ 8.5–9.0 ppm) and triazole carbons (δ 150–160 ppm) as reference benchmarks .
HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI+ mode). achieved <2 ppm error for related heterocycles .
IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and triazole C-N vibrations (1450–1550 cm) to confirm functional groups .
Advanced Research Questions
How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
2D NMR (COSY, HSQC, HMBC) : Use - correlations to distinguish overlapping signals. For instance, HMBC can confirm connectivity between the pyridinyl group and triazole ring, resolving ambiguities in substitution patterns .
Crystallography : Obtain single-crystal X-ray data for ambiguous intermediates, as done for structurally similar compounds in and .
Comparative Analysis : Cross-reference with literature data for analogous triazole-dihydrodioxine hybrids (e.g., reports δ 7.2–7.8 ppm for dihydrodioxine protons) .
What computational strategies aid in designing derivatives with enhanced bioactivity?
Methodological Answer:
Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states. highlights ICReDD’s approach to predicting regioselectivity in heterocyclic reactions .
QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (e.g., Connolly surface area) with bioactivity data to prioritize synthetic targets .
How to investigate mechanistic pathways in triazole ring formation?
Methodological Answer:
Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps. and propose mechanisms involving nucleophilic attack on dithiazole intermediates .
Isotopic Labeling : Use -labeled reagents to trace nitrogen incorporation into the triazole ring, as demonstrated for related 1,2,3-dithiazoles .
Theoretical Modeling : Apply Eyring analysis to compute activation parameters (ΔH‡, ΔS‡) and validate proposed intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
